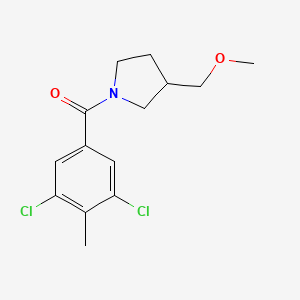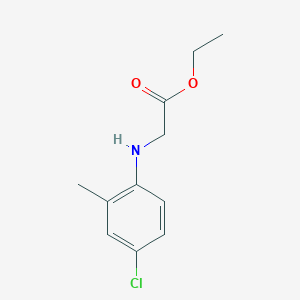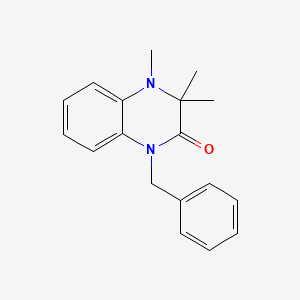
1-(3,5-dichloro-4-methylbenzoyl)-3-(methoxymethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves complex reactions that yield highly functionalized molecules. For instance, the synthesis of certain nootropic agents, which share structural similarities with our compound of interest, demonstrates the intricate steps involved in creating complex pyrrolidine-based molecules. These processes may include ring-opening followed by ring closure reactions, as well as the application of specific reactants to introduce desired functional groups or to create specific molecular scaffolds useful in further chemical transformations (Amato et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives reveals significant insights into their chemical behavior. X-ray crystallography and theoretical molecular orbital calculations provide a detailed understanding of the conformation and stability of these molecules. For instance, certain nootropic agents within the pyrrolidine class exhibit specific conformational features, such as envelope conformations and intramolecular hydrogen bonding, which are crucial for their biological activity and chemical reactivity (Amato et al., 1990).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, highlighting their versatility as synthetic intermediates. These reactions include cycloadditions, electrophilic substitutions, and nucleophilic additions, allowing for the introduction of diverse functional groups and the synthesis of complex molecular architectures. For example, the domino 1,3-dipolar cycloaddition and elimination starting from specific pyrrolidine precursors demonstrate the compound's reactivity towards forming highly functionalized isoxazoles (Ruano et al., 2005).
Propriétés
IUPAC Name |
(3,5-dichloro-4-methylphenyl)-[3-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9-12(15)5-11(6-13(9)16)14(18)17-4-3-10(7-17)8-19-2/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATVCOUFUJGJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC(C2)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5623176.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5623180.png)

![1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5623184.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[(5-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623192.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5623199.png)
![2,5-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5623205.png)

![4-methyl-1-[(1-{4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butyl}-1H-tetrazol-5-yl)methyl]piperidine](/img/structure/B5623210.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B5623224.png)

![5-(1H-imidazol-1-ylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5623244.png)
![1-(2-phenylethyl)-3-(2-pyrimidinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5623268.png)